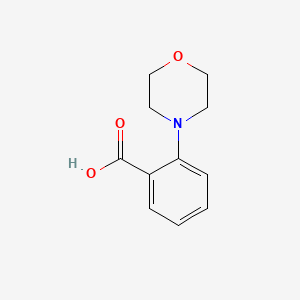

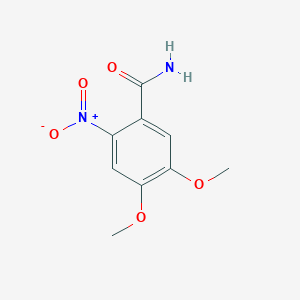

4,5-Dimethoxy-2-nitrobenzamide

Übersicht

Beschreibung

4,5-Dimethoxy-2-nitrobenzamide is a nitroaromatic compound . It has been used in the synthesis of 4,5-dimethoxy-2-nitrobenzamide and 6,7-dimethoxyquinazoline derivatives .

Synthesis Analysis

The synthesis of 4,5-Dimethoxy-2-nitrobenzamide involves the use of 4,5-Dimethoxy-2-nitrobenzoic acid . The compound is insoluble in water but soluble in DMSO and methanol .Molecular Structure Analysis

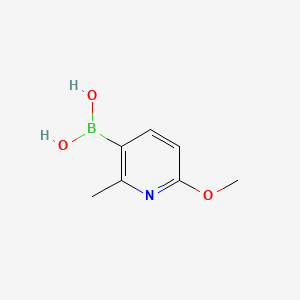

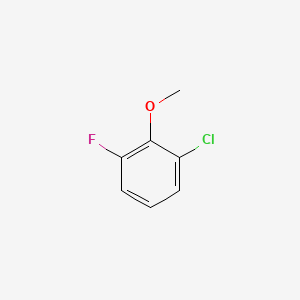

The molecular structure of 4,5-Dimethoxy-2-nitrobenzamide is complex. It contains a total of 43 bond(s), including 23 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aromatic), 1 nitro group(s) (aromatic), and 2 ether(s) (aromatic) .Chemical Reactions Analysis

4,5-Dimethoxy-2-nitrobenzoic acid, a precursor to 4,5-Dimethoxy-2-nitrobenzamide, reacts with organotin oxides/halides to yield organotin carboxylates in anhydrous toluene . The resulting triorganotin carboxylates are one-dimensional polymers that are solid with trigonal bipyramidal geometry, while in solution, they are tetrahedral .Physical And Chemical Properties Analysis

4,5-Dimethoxy-2-nitrobenzamide has a molecular weight of 226.19 . It is a solid at room temperature and should be stored at 4° C . Its melting point is between 189-192° C, and its boiling point is approximately 336.8° C at 760 mmHg . The density is predicted to be approximately 1.3 g/cm^3, and the refractive index is predicted to be n 20D 1.57 .Wissenschaftliche Forschungsanwendungen

Binary Co-Crystals Formation

4,5-Dimethoxy-2-nitrobenzamide plays a role in the formation of binary co-crystals. It's involved in heteromeric intermolecular interactions, which are critical for supramolecular assembly in crystal engineering. This is exemplified in the study of 4-nitrobenzamide pyrazinecarboxamide, where homomeric amide⋯amide dimers form due to these interactions (Aakeröy, Desper, & Helfrich, 2004).

Photoreaction Studies

This compound has been used in studying photochemical reaction mechanisms. A study involving 4,5-dimethoxy-2-nitrobenzyl acetate, a related compound, used a sub-10 fs near-ultraviolet pulse laser to examine electronic dynamics after π-π* excitation, revealing insights into the lifetimes of various excited states (Hashimoto et al., 2019).

Protein Research and Photocaging

4,5-Dimethoxy-2-nitrobenzamide is used in the selective non-covalent capture and light-controlled traceless release of proteins. This application is significant for studying the spatiotemporal control of chemical and biological processes, especially in proteins containing surface-exposed DMNB caging groups (Rakauskaitė et al., 2021).

Crystal Engineering with Hydrogen and Halogen Bonds

In crystal engineering, 4,5-Dimethoxy-2-nitrobenzamide is relevant for forming molecular tapes through hydrogen and halogen bonds. These interactions are crucial for the structural insulation in the crystal structures, as observed in studies involving compounds like 4-nitrobenzamide (Saha, Nangia, & Jaskólski, 2005).

Chemical Synthesis Applications

The compound has been utilized in chemical syntheses, such as in the one-pot synthesis of quinazolin-4(3H)-ones from 2-nitrobenzamides, demonstrating its versatility in organic synthesis (Romero, Salazar, & López, 2013).

Use in Photolabile Protecting Groups

4,5-Dimethoxy-2-nitrobenzamide is involved in forming photolabile protecting groups. These groups are essential in various chemical processes and are used for controlled release upon UV irradiation, as seen in studies involving silica gels (Matsumoto et al., 2009).

Vibrational Spectrum Analysis in Hydrogen Bonds

It aids in understanding the nature of medium-strong intra- and intermolecular hydrogen bonding in related compounds, as explored through infrared spectroscopy and simulation studies (Brela et al., 2012).

Safety And Hazards

4,5-Dimethoxy-2-nitrobenzamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention . In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention .

Eigenschaften

IUPAC Name |

4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c1-15-7-3-5(9(10)12)6(11(13)14)4-8(7)16-2/h3-4H,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBGGQRDBYVDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371195 | |

| Record name | 4,5-dimethoxy-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethoxy-2-nitrobenzamide | |

CAS RN |

4959-60-8 | |

| Record name | 4,5-dimethoxy-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.